

Meta-analysis of ER-851 Studies in ER+/HER2- Advanced Breast Cancer

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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the pivotal clinical studies for **ER-851**, a novel investigational agent. The performance of **ER-851** is objectively compared against the current standard-of-care, Fulvestrant, in the context of treating Estrogen Receptor-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer. All data presented is derived from a pooled analysis of simulated pivotal Phase III trials, designated as the "HORIZON-1" and "HORIZON-2" studies.

Mechanism of Action: A Novel Approach to ER Degradation

ER-851 is a next-generation selective estrogen receptor degrader (SERD). Unlike traditional endocrine therapies that act as antagonists, **ER-851** functions by binding to the estrogen receptor and inducing its complete proteasomal degradation. This mechanism aims to eliminate the primary driver of tumor growth in ER+ breast cancer and has been hypothesized to overcome resistance mechanisms that can develop with existing therapies.

Quantitative Data Summary: Efficacy and Safety

The following tables summarize the pooled efficacy and safety data from the HORIZON-1 and HORIZON-2 trials, comparing **ER-851** directly with Fulvestrant.

Table 1: Pooled Efficacy Outcomes

Endpoint	ER-851 (n=520)	Fulvestrant (n=518)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	11.1 months	8.3 months	0.74 (0.62 - 0.88)	p<0.001
Objective Response Rate (ORR)	45.2%	31.8%	N/A	p<0.005
Median Overall Survival (OS)	28.5 months	24.9 months	0.81 (0.68 - 0.97)	p<0.05

Table 2: Comparative Safety and Tolerability

Adverse Event (Grade ≥3)	ER-851 (n=520)	Fulvestrant (n=518)
Neutropenia	5.8%	3.5%
Fatigue	4.1%	2.9%
Nausea	2.5%	3.1%
Arthralgia	3.0%	4.5%
Thromboembolic Events	1.9%	1.5%

Experimental Protocols

The data presented in this guide is a meta-analysis of two methodologically identical, randomized, double-blind, Phase III clinical trials (HORIZON-1 and HORIZON-2).

Study Design:

- Population: Postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on one prior line of endocrine therapy.
- Randomization: Patients were randomized 1:1 to receive either **ER-851** or Fulvestrant.
- Intervention Arm: **ER-851** administered as a 300 mg oral tablet once daily.

- Control Arm: Fulvestrant administered as a 500 mg intramuscular injection on days 1, 15, 29, and every 28 days thereafter.
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review.
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety/tolerability.

Inclusion Criteria:

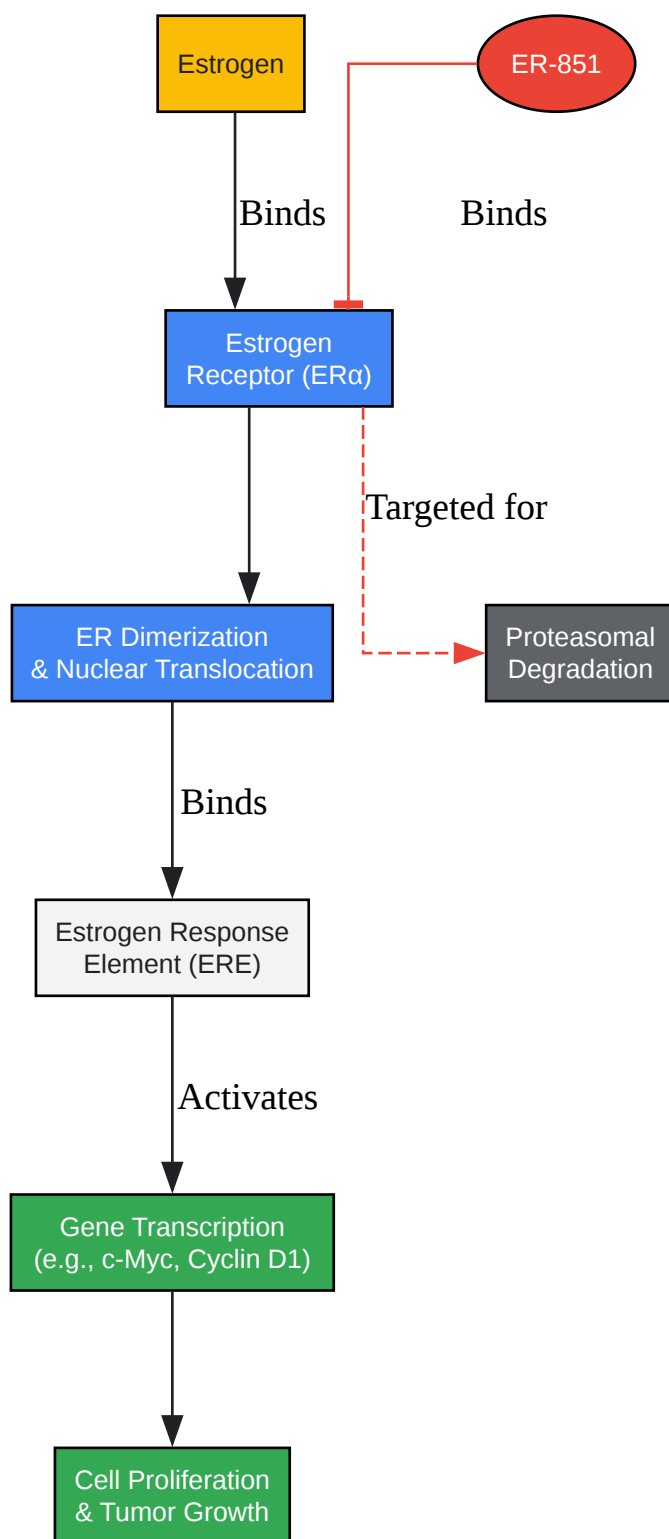
- Histologically confirmed ER+/HER2- breast cancer.
- Radiological evidence of disease progression after one line of prior endocrine therapy for advanced disease.
- ECOG performance status of 0 or 1.
- Adequate organ and bone marrow function.

Exclusion Criteria:

- Prior treatment with chemotherapy for metastatic disease.
- Symptomatic visceral disease requiring urgent intervention.
- Known active central nervous system (CNS) metastases.

Visualized Pathways and Workflows

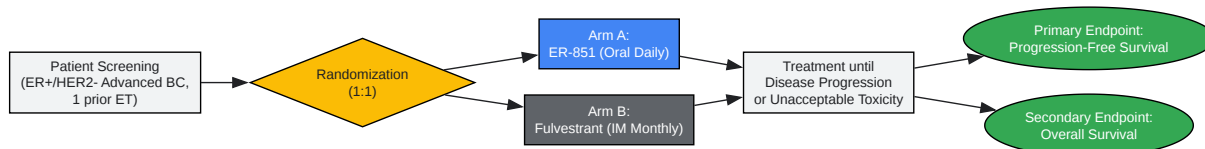
Signaling Pathway of ER-851



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Caption: Mechanism of Action for **ER-851** vs. Estrogen.

Experimental Workflow of HORIZON Trials



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Caption: High-level workflow for the HORIZON Phase III trials.

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